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Cat. No.: B15603177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of antibody-drug

conjugates (ADCs) derived from the human C4.4A (LYPD3)-targeting monoclonal antibody,

BAY 1135626. The primary focus is on the preclinical data for the resultant ADC, BAY 1129980

(Lupartumab Amadotin), a promising therapeutic candidate for non-small cell lung cancer

(NSCLC) and other C4.4A-expressing solid tumors.

Core Components and Mechanism of Action
BAY 1129980 is an antibody-drug conjugate comprising three key components:

Monoclonal Antibody: A fully human IgG1 antibody derived from BAY 1135626 that

specifically targets C4.4A (LYPD3), a glycosylphosphatidylinositol (GPI)-anchored cell

surface protein overexpressed in various cancers, including a high prevalence in the

squamous cell carcinoma subtype of NSCLC.[1][2] Normal tissue expression of C4.4A is

limited, making it an attractive target for cancer therapy.[2]

Payload: A highly potent derivative of the microtubule-disrupting agent, auristatin. This

cytotoxic drug is designed to induce cell death upon delivery to the target cancer cells.

Linker: A non-cleavable alkyl hydrazide linker that connects the antibody to the auristatin

payload. This stable linker ensures that the cytotoxic payload remains attached to the

antibody until the ADC is internalized and degraded within the target cell.[1][2]
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The mechanism of action for BAY 1129980 follows a targeted delivery approach, as illustrated

in the signaling pathway below.
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Mechanism of action of the BAY 1129980 ADC.

Upon intravenous administration, BAY 1129980 binds to the C4.4A receptor on the surface of

tumor cells. This is followed by internalization of the ADC-receptor complex.[2] Once inside the

cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the

active auristatin metabolites. These metabolites then disrupt the microtubule network within the

cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

In Vivo Efficacy Data
The in vivo anti-tumor activity of BAY 1129980 has been evaluated in various cell line-derived

xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer. The

following tables summarize the key findings from these preclinical studies.

Cell Line-Derived Xenograft Models
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Model Treatment Dose (mg/kg) Schedule Outcome

NCI-H292

(NSCLC)
BAY 1129980 1.9 Q4D x 3

Minimum

Effective Dose,

dose-dependent

tumor growth

halt.[2][3]

BAY 1129980 7.5 Q4D x 3

Superior efficacy

compared to

cisplatin and

paclitaxel.[2]

BAY 1129980 +

Cisplatin

7.5 (ADC) + 2.5

(Cis)

Q4D x 3 (ADC) +

Days 8, 11, 14,

20 (Cis)

Additive anti-

tumor efficacy.[2]

Control ADC 15 Q4D x 3
No tumor growth

inhibition.[2]

NCI-H322

(NSCLC)
BAY 1129980 7.5 Q4D x 3

Significant tumor

growth inhibition.

[2]

Control ADC 15 Q4D x 3
No tumor growth

inhibition.[2]

Patient-Derived Xenograft (PDX) Models
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Model
C4.4A
Expression

Treatment
Dose
(mg/kg)

Schedule Outcome

Lu7064 High BAY 1129980 7.5 Q4D x 3
Tumor

regression.

Lu7126 High BAY 1129980 7.5 Q4D x 3
Tumor growth

inhibition.

Lu7433 Moderate BAY 1129980 7.5 Q4D x 3
Tumor growth

inhibition.

Lu7466 High BAY 1129980 7.5 Q4D x 3

Significant

tumor growth

inhibition.

BAY 1129980

+ Docetaxel

7.5 (ADC) +

15 (Doce)

Q4D x 3

(ADC) + Q7D

x 3 (Doce)

Enhanced

tumor growth

inhibition.

Note: The in vivo efficacy of BAY 1129980 was found to correlate with the expression level of

C4.4A, with higher expression leading to a more robust anti-tumor response.[4]

Experimental Protocols
The following section details the methodologies employed in the key in vivo efficacy studies of

BAY 1129980.

Animal Models
Species: Female athymic nude mice were used for the cell line-derived xenograft studies.

Cell Line-Derived Xenografts (CDX): Human non-small cell lung cancer cell lines, NCI-H292

and NCI-H322, were used. Cells were cultured under standard conditions and harvested

during the exponential growth phase for implantation.

Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted

subcutaneously into immunocompromised mice to establish the PDX models (Lu7064,

Lu7126, Lu7433, and Lu7466). These models were maintained by serial passaging in mice.
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Tumor Implantation
For CDX models, a suspension of cancer cells was injected subcutaneously into the flank of

the mice. For PDX models, small fragments of the patient's tumor were implanted

subcutaneously.

Treatment Administration
BAY 1129980 and Control ADC: Administered intravenously (i.v.).

Cisplatin and Vinorelbine: Administered intraperitoneally (i.p.).

Paclitaxel, Docetaxel, and Carboplatin: Administered intravenously (i.v.).

Dosing Schedule: A common schedule for BAY 1129980 was every fourth day for a total of

three doses (Q4D x 3).[2] Schedules for comparator and combination drugs varied by study.

[2][3]

Efficacy Evaluation
Tumor Volume Measurement: Tumor dimensions (length and width) were measured regularly

using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.

Primary Endpoint: The primary measure of efficacy was tumor growth inhibition. In some

studies, treatment response was also categorized based on RECIST criteria (Progressive

Disease, Stable Disease, Partial Response, Complete Response).[2]

Body Weight: Animal body weight was monitored as an indicator of toxicity.

The general workflow for these in vivo efficacy studies is depicted in the following diagram.
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General Workflow for In Vivo Efficacy Studies
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A typical experimental workflow for ADC evaluation.
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C4.4A (LYPD3) Signaling Context
C4.4A is implicated in tumor progression, invasion, and metastasis.[2] Its overexpression has

been correlated with a malignant phenotype and poor prognosis in several cancers.[2] While a

complete signaling pathway is still under investigation, it is known to interact with components

of the extracellular matrix. The binding of BAY 1129980 to C4.4A not only facilitates the delivery

of the cytotoxic payload but may also interfere with the natural function of C4.4A in promoting

cancer cell survival and migration.

C4.4A (LYPD3) Signaling Context and ADC Intervention
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C4.4A signaling and ADC intervention point.

Conclusion
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The preclinical in vivo data for BAY 1129980, an ADC derived from the BAY 1135626 antibody,

demonstrate significant anti-tumor efficacy in various NSCLC models. The targeted delivery of

a potent auristatin payload to C4.4A-expressing cancer cells results in dose-dependent tumor

growth inhibition and, in some cases, tumor regression. The efficacy is correlated with the level

of C4.4A expression, highlighting the specificity of this therapeutic approach. Further clinical

investigation of BAY 1129980 is warranted based on these promising preclinical findings. A

Phase I clinical trial (NCT02134197) for BAY 1129980 has been initiated.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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